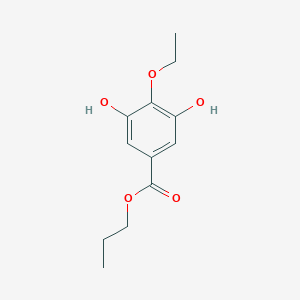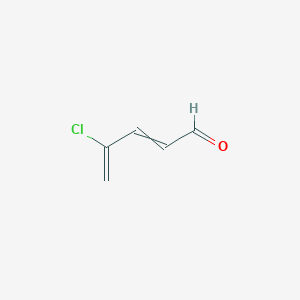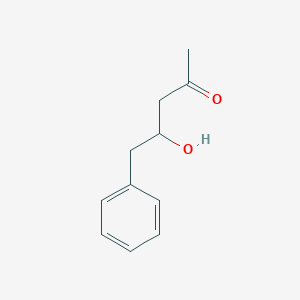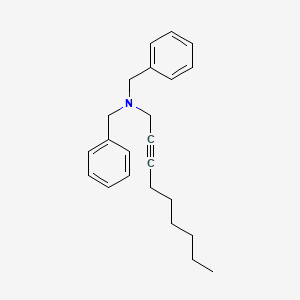
N,N-Dibenzylnon-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzylnon-2-yn-1-amine: is an organic compound characterized by the presence of a non-2-yn-1-amine backbone with two benzyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylnon-2-yn-1-amine typically involves the reaction of non-2-yn-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzylnon-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, benzyl chloride, and other nucleophiles.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N,N-Dibenzylnon-2-yn-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzylnon-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
N,N-Dibenzylamine: Similar structure but lacks the alkyne group.
N,N-Dibenzyl-2-propyn-1-amine: Similar structure with a propynyl group instead of a non-2-yn-1-amine backbone.
N,N-Dibenzyl-2-butyn-1-amine: Similar structure with a butynyl group instead of a non-2-yn-1-amine backbone.
Uniqueness: N,N-Dibenzylnon-2-yn-1-amine is unique due to its specific non-2-yn-1-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
351215-76-4 |
|---|---|
Fórmula molecular |
C23H29N |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
N,N-dibenzylnon-2-yn-1-amine |
InChI |
InChI=1S/C23H29N/c1-2-3-4-5-6-7-14-19-24(20-22-15-10-8-11-16-22)21-23-17-12-9-13-18-23/h8-13,15-18H,2-6,19-21H2,1H3 |
Clave InChI |
ZKVZVRXIJKKGPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


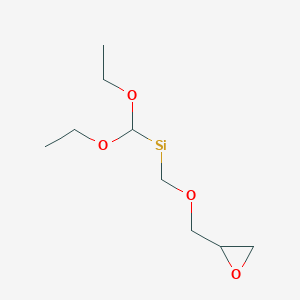

![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)

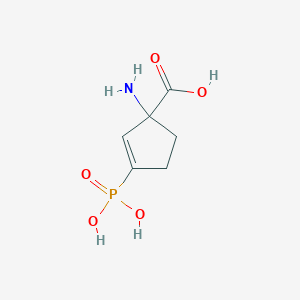
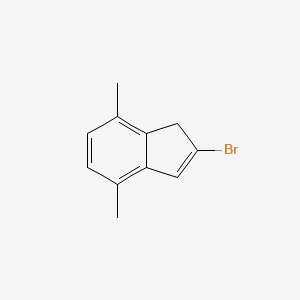

![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)

![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
